2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features both indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Triazole derivatives are also significant due to their broad range of biological activities, such as antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide involves multiple steps, including the formation of the indole and triazole rings, followed by their coupling. The synthetic route typically involves:
Formation of Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.
Formation of Triazole Ring: The triazole ring is formed using a cyclization reaction involving hydrazine derivatives.
Coupling Reaction: The indole and triazole rings are coupled through an ether linkage, followed by acylation to introduce the acetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or triazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like lutidine, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition of specific biological processes, such as cell proliferation or viral replication .
Comparison with Similar Compounds
2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also exhibit diverse biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are known for their antifungal properties.
The uniqueness of this compound lies in its combined indole and triazole moieties, which can provide synergistic effects and enhance its biological activity.
Properties
Molecular Formula |
C16H19N5O2 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-4-yl]oxy-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-11(2)8-21-7-6-12-13(21)4-3-5-14(12)23-9-15(22)19-16-17-10-18-20-16/h3-7,10-11H,8-9H2,1-2H3,(H2,17,18,19,20,22) |
InChI Key |
HLGMFJWEZVNCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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